molecular formula C6H7BrN2O2 B13039668 2-(5-Bromo-3-methyl-1H-pyrazol-1-yl)aceticacid

2-(5-Bromo-3-methyl-1H-pyrazol-1-yl)aceticacid

Cat. No.: B13039668
M. Wt: 219.04 g/mol
InChI Key: WGJKQKKUSJWQOX-UHFFFAOYSA-N
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Description

2-(5-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid typically involves the bromination of 3-methyl-1H-pyrazole followed by the introduction of an acetic acid moiety. One common method involves the reaction of 3-methyl-1H-pyrazole with bromine in the presence of a suitable solvent to yield 5-bromo-3-methyl-1H-pyrazole. This intermediate is then reacted with chloroacetic acid under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the pyrazole ring.

Scientific Research Applications

2-(5-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It can be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methyl substituents on the pyrazole ring can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-pyrazole: Lacks the bromine substituent, resulting in different reactivity and applications.

    5-Bromo-1H-pyrazole:

    2-(1H-Pyrazol-1-yl)acetic acid: Lacks both the bromine and methyl substituents, leading to distinct chemical behavior.

Uniqueness

2-(5-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both bromine and methyl substituents on the pyrazole ring. These substituents can significantly influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in various chemical syntheses and applications.

Properties

Molecular Formula

C6H7BrN2O2

Molecular Weight

219.04 g/mol

IUPAC Name

2-(5-bromo-3-methylpyrazol-1-yl)acetic acid

InChI

InChI=1S/C6H7BrN2O2/c1-4-2-5(7)9(8-4)3-6(10)11/h2H,3H2,1H3,(H,10,11)

InChI Key

WGJKQKKUSJWQOX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)Br)CC(=O)O

Origin of Product

United States

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